4-Phenoxyphenylmagnesium bromide
Overview
Description
4-Phenoxyphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C12H9BrMgO and a molecular weight of 273.41 g/mol .
Preparation Methods
4-Phenoxyphenylmagnesium bromide is typically prepared through the reaction of 4-bromophenol with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H4(Br)OH+Mg→C6H4(OMgBr)C6H5
In industrial settings, the production of this compound involves similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Phenoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Reaction with Epoxides: Opens the epoxide ring to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
The major products formed from these reactions are typically alcohols and substituted aromatic compounds .
Scientific Research Applications
4-Phenoxyphenylmagnesium bromide is used extensively in scientific research, particularly in the fields of organic chemistry and materials science. Some of its applications include:
Synthesis of Pharmaceuticals: Used in the synthesis of complex organic molecules that serve as intermediates in drug development.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenylmagnesium bromide revolves around its nucleophilicity. The compound readily donates electrons to electrophiles, facilitating the formation of new carbon-carbon bonds. This nucleophilic behavior is crucial in its reactions with carbonyl compounds, epoxides, and halides .
Comparison with Similar Compounds
4-Phenoxyphenylmagnesium bromide is similar to other Grignard reagents such as phenylmagnesium bromide and 4-methoxyphenylmagnesium bromide. its unique structure, with a phenoxy group attached to the phenyl ring, imparts distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of complex molecules where specific functional group transformations are required .
Similar compounds include:
- Phenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
Properties
IUPAC Name |
magnesium;phenoxybenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMNUCMJDPWNCV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541596 | |
Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.41 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-02-9 | |
Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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